molecular formula C13H15N5O2S2 B2371513 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 932961-22-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2371513
CAS RN: 932961-22-3
M. Wt: 337.42
InChI Key: DLSWASVIYIYACI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors and Antitumor Activity

This compound is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS). GLS inhibitors have therapeutic potential, and certain analogs, like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown similar potency and improved solubility compared to BPTES. These compounds have demonstrated effectiveness in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Insecticidal Properties

The compound under discussion is a precursor for synthesizing various heterocycles with insecticidal properties. It has been used in the creation of derivatives showing insecticidal activity against the cotton leafworm, Spodoptera littoralis. These derivatives include structures like pyrrole, pyridine, coumarin, and thiazole, among others, all identified through comprehensive spectroscopic methods (Fadda et al., 2017).

Antibacterial Agents

Research has been conducted on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, derived from a related precursor, for potential use as antibacterial agents. The synthesis has involved reactions with various methylene compounds, producing derivatives like pyran, pyridine, and pyridazine. Some of these compounds have demonstrated significant antibacterial activity (Azab et al., 2013).

Antitumor Properties

Similar compounds have been synthesized and tested for their antitumor activity. The focus has been on developing thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, with some exhibiting promising inhibitory effects on various cell lines. Especially notable are fused pyrimidine acetonitrile derivatives for their high inhibitory effect, comparable to known antitumor agents (Albratty et al., 2017).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-2-10-17-18-13(22-10)15-9(19)6-21-11-7-4-3-5-8(7)14-12(20)16-11/h2-6H2,1H3,(H,14,16,20)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWASVIYIYACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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